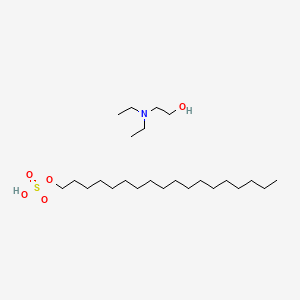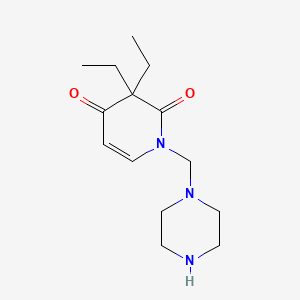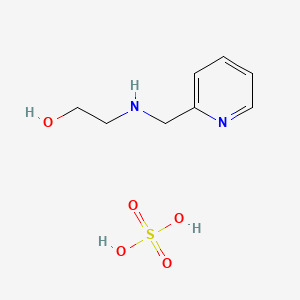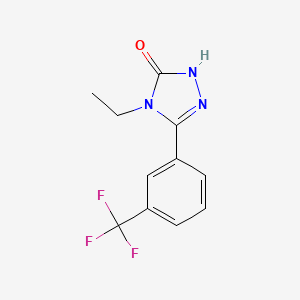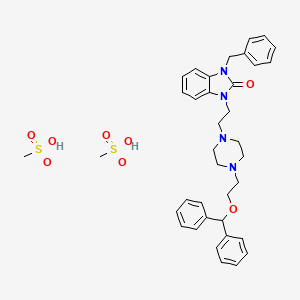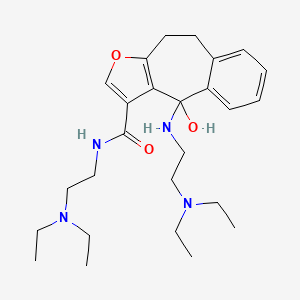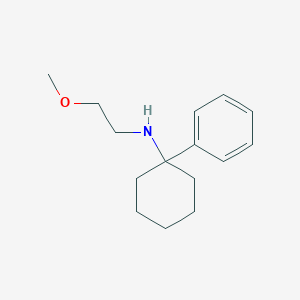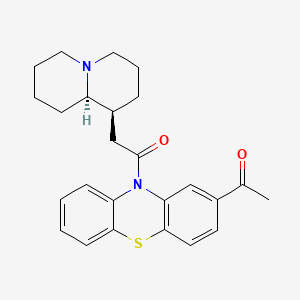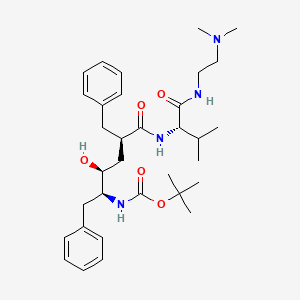
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a unique structure
準備方法
The synthesis of 2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic effects and mechanisms of action. In industry, it could be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ketone groups may also play a role in the compound’s reactivity and interactions. Understanding these mechanisms can provide insights into the compound’s potential effects and applications.
類似化合物との比較
When compared to similar compounds, 2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups and structural features. Similar compounds may include other tetraazapentadecan derivatives or compounds with similar functional groups. Each of these compounds may have distinct properties and applications, highlighting the uniqueness of the compound .
特性
CAS番号 |
181038-25-5 |
|---|---|
分子式 |
C33H50N4O5 |
分子量 |
582.8 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(2S)-1-[2-(dimethylamino)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H50N4O5/c1-23(2)29(31(40)34-18-19-37(6)7)36-30(39)26(20-24-14-10-8-11-15-24)22-28(38)27(21-25-16-12-9-13-17-25)35-32(41)42-33(3,4)5/h8-17,23,26-29,38H,18-22H2,1-7H3,(H,34,40)(H,35,41)(H,36,39)/t26-,27+,28+,29+/m1/s1 |
InChIキー |
BFQVWYVEZAUPMI-VVZGZWEYSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCCN(C)C)NC(=O)[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)C(C(=O)NCCN(C)C)NC(=O)C(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



